molecular formula C40H75NNaO10P B13385013 Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate

Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate

Cat. No.: B13385013
M. Wt: 784.0 g/mol
InChI Key: RQYKXRYGZHMUSU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate: is a complex organic compound that belongs to the class of phosphatidylserines. These compounds are essential components of cell membranes and play a crucial role in cellular functions. This particular compound is known for its unique structure, which includes long-chain fatty acids and a phosphoserine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate involves multiple steps. The process typically starts with the esterification of glycerol with hexadecanoic acid and octadec-9-enoic acid to form the intermediate compounds. These intermediates are then reacted with phosphoric acid derivatives to introduce the phosphoserine moiety. The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the fatty acid chains.

    Substitution: The phosphoserine moiety can participate in substitution reactions, especially with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the phosphoserine moiety under mild conditions.

Major Products:

    Oxidation: Oxidized fatty acids and phosphoserine derivatives.

    Reduction: Reduced fatty acids and modified phosphoserine.

    Substitution: Substituted phosphoserine compounds with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a model molecule in studies of lipid bilayers and membrane dynamics. Its unique structure makes it ideal for investigating the interactions between lipids and proteins in cell membranes .

Biology: In biological research, this compound is used to study cell signaling pathways and membrane-associated processes. It is also employed in the development of liposomal drug delivery systems .

Medicine: In medicine, the compound is explored for its potential therapeutic applications, including its role in neuroprotection and as a carrier for targeted drug delivery .

Industry: Industrially, the compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also utilized in the food industry as an emulsifier .

Mechanism of Action

The compound exerts its effects primarily through its incorporation into cell membranes. The long-chain fatty acids and phosphoserine moiety interact with membrane proteins and other lipids, influencing membrane fluidity and signaling pathways. The molecular targets include various membrane-bound enzymes and receptors, which are modulated by the presence of this compound in the lipid bilayer .

Comparison with Similar Compounds

    Phosphatidylcholine: Another major phospholipid in cell membranes, differing mainly in the head group.

    Phosphatidylethanolamine: Similar structure but with an ethanolamine head group instead of serine.

    Phosphatidylinositol: Contains an inositol head group and is involved in different signaling pathways.

Uniqueness: Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate is unique due to its specific combination of long-chain fatty acids and the phosphoserine head group. This combination imparts distinct biophysical properties to the compound, making it particularly useful in studies of membrane dynamics and interactions.

Properties

IUPAC Name

sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYKXRYGZHMUSU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H75NNaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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